molecular formula C14H9F3N2O2 B2992299 2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 439097-26-4

2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2992299
CAS No.: 439097-26-4
M. Wt: 294.233
InChI Key: YKPCVEAZTCLLGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and any catalysts used .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Corrosion Inhibition

2-Hydroxy-6-(2-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile and its derivatives have been studied for their potential as corrosion inhibitors. For instance, pyridine derivatives, including nicotinonitriles, have shown significant effectiveness in preventing corrosion of steel in acidic environments. The efficiency of these inhibitors was observed to increase with their concentration, and they are found to adsorb effectively on metal surfaces, thereby retarding corrosion processes (Ansari, Quraishi, & Singh, 2015); (Verma et al., 2018); (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).

Photovoltaic and Light Emitting Applications

These compounds have also been explored for their photovoltaic properties and potential use in dye‐sensitized solar cells (DSSCs). Studies show that certain derivatives of this compound exhibit high molar extinction coefficients, making them effective as co-sensitizers to improve the efficiency of DSSCs (Hemavathi et al., 2019). Additionally, some derivatives have been reported to exhibit good absorption and fluorescence properties, suggesting their use in the development of luminescent materials and blue light-emitting devices (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Medicinal Chemistry and Antiprotozoal Activity

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antiprotozoal activity. These compounds have shown effectiveness against Trypanosoma and Plasmodium species, with some demonstrating curative effects in animal models (Ismail et al., 2003).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological macromolecules, its effect on cellular processes, or its overall effect on an organism .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the synthesis or use of the compound could be improved .

Properties

IUPAC Name

6-(2-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O2/c1-21-12-5-3-2-4-8(12)11-6-10(14(15,16)17)9(7-18)13(20)19-11/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPCVEAZTCLLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C(=O)N2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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